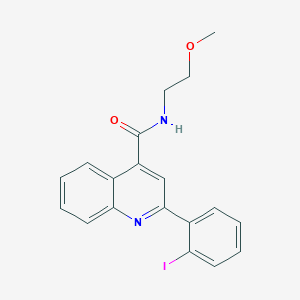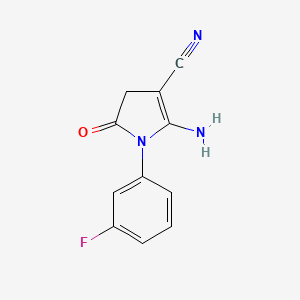![molecular formula C25H25NO2 B11070877 4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070877.png)
4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide, also known by its chemical formula C25H25NO2, is a compound with the following structure:
Structure: C25H25NO2
This compound features a benzamide core with a tert-butyl group and a phenylacetyl substituent
Preparation Methods
The synthetic routes for 4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide are not widely documented. industrial production methods may involve condensation reactions between appropriate precursors. Further research is needed to uncover specific reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The benzamide core can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenylacetyl substituent may be replaced.
Oxidation and Reduction Reactions: Depending on the functional groups, oxidation or reduction processes may occur.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, amines, and appropriate bases.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO) or reducing agents (e.g., LiAlH).
Major Products:
The specific products formed during reactions with 4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide would depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicine: It might exhibit pharmacological properties, but further studies are necessary.
Chemistry: Researchers may explore its reactivity and use it as a building block in organic synthesis.
Industry: Its unique structure could find applications in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unclear. It may interact with specific molecular targets or pathways, but detailed investigations are needed.
Comparison with Similar Compounds
While 4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide is relatively rare, similar compounds include:
- 4-tert-butyl-N-(1-phenylethyl)benzamide
- 4-tert-butyl-N-(2-ethylphenyl)benzamide
- 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
Properties
Molecular Formula |
C25H25NO2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(2-phenylacetyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25NO2/c1-25(2,3)20-15-13-19(14-16-20)24(28)26-22-12-8-7-11-21(22)23(27)17-18-9-5-4-6-10-18/h4-16H,17H2,1-3H3,(H,26,28) |
InChI Key |
UFEJMEGHUQHVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11070801.png)

![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11070811.png)
![3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11070814.png)
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11070821.png)
![ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11070837.png)

![3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11070844.png)
![Methyl {4-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]phenoxy}acetate](/img/structure/B11070848.png)
![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11070852.png)
![methyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11070854.png)

![Indol-2-one, 5-[4-(furan-2-carbonyl)piperazine-1-sulfonyl]-1-methyl-1,3-dihydro-](/img/structure/B11070866.png)
![3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B11070869.png)
